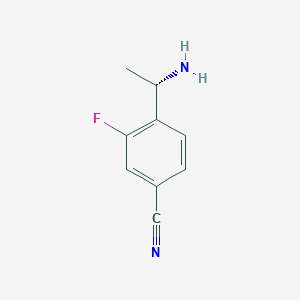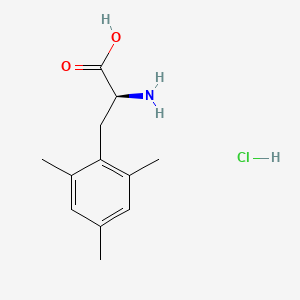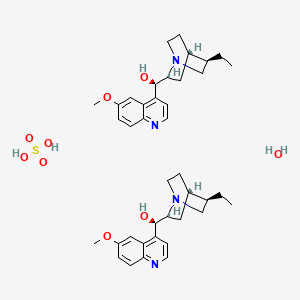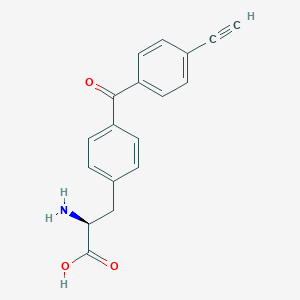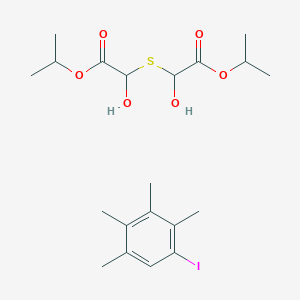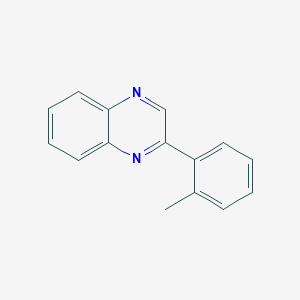
2-(2-Methylphenyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(o-Tolyl)quinoxaline is a nitrogen-containing heterocyclic compound that features a quinoxaline core substituted with an ortho-tolyl group. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications . The presence of the ortho-tolyl group enhances the compound’s chemical properties, making it a valuable molecule in synthetic chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(o-Tolyl)quinoxaline typically involves the condensation of ortho-phenylenediamine with an ortho-tolyl-substituted 1,2-dicarbonyl compound. One common method is the reaction of ortho-phenylenediamine with ortho-tolylglyoxal in the presence of a catalyst such as ammonium bifluoride in aqueous ethanol, yielding high product efficiency . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 2-(o-Tolyl)quinoxaline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Green chemistry principles, such as using less toxic solvents and catalysts, are often employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2-(o-Tolyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(o-Tolyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Mecanismo De Acción
The mechanism of action of 2-(o-Tolyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and resulting in therapeutic outcomes .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound without the ortho-tolyl group.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Cinnoline: A related compound with a different ring structure but comparable properties.
Uniqueness: 2-(o-Tolyl)quinoxaline is unique due to the presence of the ortho-tolyl group, which enhances its chemical reactivity and biological activity compared to its parent compound, quinoxaline. This substitution makes it a more versatile and potent molecule for various applications .
Propiedades
Número CAS |
105702-07-6 |
|---|---|
Fórmula molecular |
C15H12N2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)quinoxaline |
InChI |
InChI=1S/C15H12N2/c1-11-6-2-3-7-12(11)15-10-16-13-8-4-5-9-14(13)17-15/h2-10H,1H3 |
Clave InChI |
QFRFRSFOUUSHMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


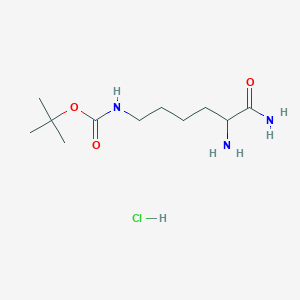
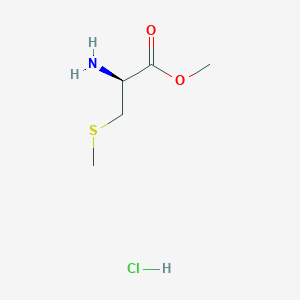



![N-Isopropyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12831906.png)
